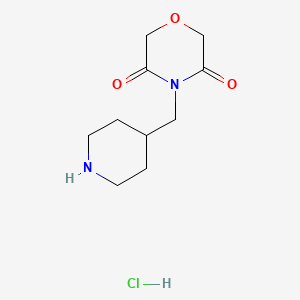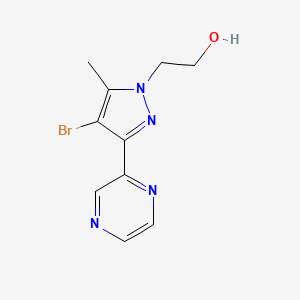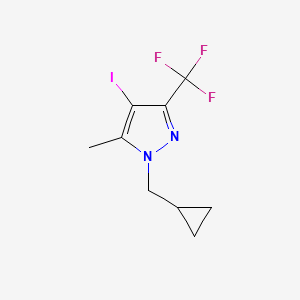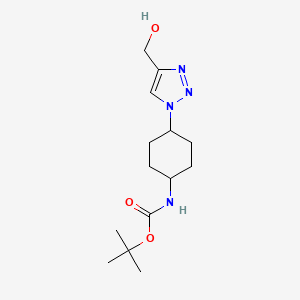
tert-Butyl-(4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamat
Übersicht
Beschreibung
“tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate” is a chemical compound. It is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors. It is also used to prepare Mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 229.32 .Wissenschaftliche Forschungsanwendungen
Palladium-katalysierte Synthese
tert-Butylcarbamate: wird in der palladium-katalysierten Synthese von N-Boc-geschützten Anilinen verwendet, die Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen sind .
Synthese von tetrasubstituierten Pyrrolen
Die Verbindung ist an der Synthese von tetrasubstituierten Pyrrolen beteiligt, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind. Diese Pyrrole finden Anwendung in der pharmazeutischen Chemie und Materialwissenschaft .
Wirkmechanismus
Target of Action
Similar compounds have been used to prepare c-2 hydroxyethyl imidazopyrrolo pyridines as jak1 inhibitors and mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia .
Mode of Action
It’s known that the primary function of similar compounds lies in their role as a protected amine precursor. The tert-butyl group shields the amine functionality from reacting prematurely during synthetic processes.
Biochemical Pathways
Based on its use in the synthesis of jak1 inhibitors and mer kinase inhibitors, it can be inferred that it may influence the jak-stat signaling pathway and mer kinase-related pathways .
Pharmacokinetics
It’s known that the compound is slightly soluble (44 g/L at 25°C), which may influence its bioavailability .
Result of Action
Based on its use in the synthesis of jak1 inhibitors and mer kinase inhibitors, it can be inferred that it may have an impact on cell proliferation and survival .
Action Environment
It’s known that the compound should be stored at 2-8°c , suggesting that temperature could play a role in its stability.
Biochemische Analyse
Biochemical Properties
Tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the 1,2,3-triazole ring can participate in π-π interactions with aromatic residues, further influencing protein activity. Enzymes such as esterases and proteases may interact with the carbamate group, leading to hydrolysis and subsequent release of the active triazole moiety .
Cellular Effects
The effects of tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the interaction of the triazole ring with kinases and phosphatases can alter phosphorylation states, thereby affecting downstream signaling events. Additionally, the compound may impact gene expression by binding to transcription factors or DNA, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, the carbamate group can form covalent bonds with serine residues in serine proteases, leading to enzyme inhibition. The triazole ring can also interact with metal ions in metalloenzymes, affecting their catalytic activity. Furthermore, the compound may influence gene expression by binding to promoter regions of specific genes, thereby modulating transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it may undergo hydrolysis in the presence of esterases, leading to the release of the active triazole moiety. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, the compound can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular metabolism and gene expression. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
Tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, facilitating its accumulation in target tissues. Additionally, binding proteins in the cytoplasm and nucleus can sequester the compound, affecting its localization and activity. The distribution of the compound within different cellular compartments can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal can facilitate the compound’s transport into the nucleus, where it can interact with transcription factors and DNA. Similarly, the compound may be targeted to mitochondria or other organelles, influencing their function and overall cellular metabolism .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[4-(hydroxymethyl)triazol-1-yl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)15-10-4-6-12(7-5-10)18-8-11(9-19)16-17-18/h8,10,12,19H,4-7,9H2,1-3H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZEJBMSOCLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




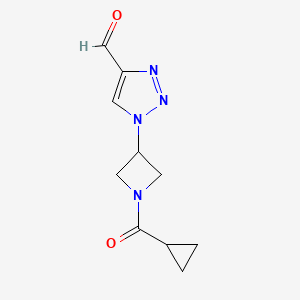
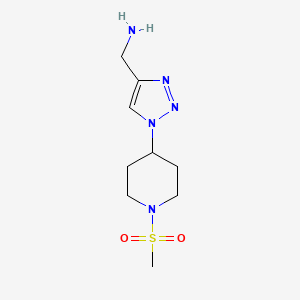
![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)
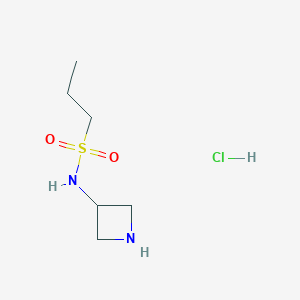
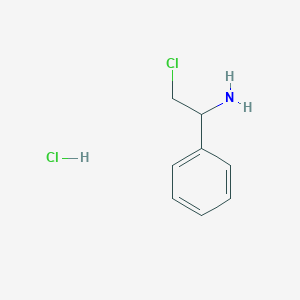
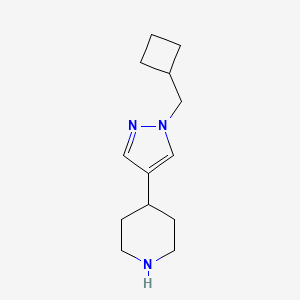
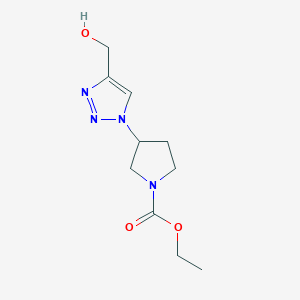
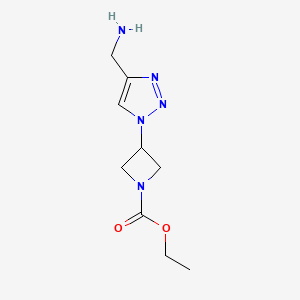
![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)
